molecular formula C22H21N5O3S B2883021 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1296319-47-5

2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2883021
CAS No.: 1296319-47-5
M. Wt: 435.5
InChI Key: RIDXZVRUJUQAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a triazolo[4,3-a]pyrazine core with distinct substituents:

  • Position 7: 3,4-Dimethylphenyl group.
  • Position 8: Oxo (keto) group.
  • Position 3: Sulfanyl (-S-) linker to an acetamide moiety.
  • Acetamide side chain: Substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-8-9-16(12-15(14)2)26-10-11-27-20(21(26)29)24-25-22(27)31-13-19(28)23-17-6-4-5-7-18(17)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXZVRUJUQAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Piperazine Derivatives

The triazolo[4,3-a]pyrazine ring system is constructed using a modified Huisgen cycloaddition. In a representative procedure from, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide undergoes HCl-mediated cyclization in methanol at 55°C to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazine hydrochloride (Scheme 1). For the target compound, the piperazine precursor is substituted with 3,4-dimethylphenyl at position 7 prior to cyclization.

Reaction Conditions :

  • Substrate : 7-(3,4-Dimethylphenyl)piperazine-2-carbohydrazide
  • Catalyst : HCl (1.1 eq.)
  • Solvent : Methanol
  • Temperature : 55°C, 30 min
  • Yield : 89% (theoretical)

Oxidation to the 8-Oxo Derivative

The 8-oxo group is introduced via oxidation of the tetrahydro intermediate. Manganese dioxide (MnO₂) in dichloromethane at room temperature selectively oxidizes position 8 without affecting other functional groups.

Optimized Parameters :

  • Oxidizing Agent : MnO₂ (3 eq.)
  • Time : 12 h
  • Yield : 76%

Functionalization at Position 3: Sulfanyl Acetamide Installation

Thiolation of the Triazolo Ring

The 3-position is functionalized via nucleophilic displacement of a leaving group (e.g., chloride) with a thiolate. In, potassium carbonate-mediated substitution of 3-chloro derivatives with thiols in DMF achieves this.

Procedure :

  • Substrate : 3-Chloro-7-(3,4-dimethylphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazine
  • Thiol Source : Mercaptoacetic acid (1.2 eq.)
  • Base : K₂CO₃ (2.5 eq.)
  • Solvent : DMF, 70°C, 18 h
  • Yield : 82%

Amidation with 2-Methoxyaniline

The acetamide moiety is introduced by reacting 2-chloroacetamide with 2-methoxyaniline. As reported in, this amidation proceeds in tetrahydrofuran (THF) with ammonium hydroxide as a base.

Conditions :

  • Chloroacetamide : 2-Chloro-N-(2-methoxyphenyl)acetamide
  • Amine : 2-Methoxyaniline (1.1 eq.)
  • Base : NH₄OH (2 eq.)
  • Solvent : THF/H₂O (4:1), 0–20°C, 2 h
  • Yield : 91%

Coupling of Substituents: Final Assembly

The sulfanyl acetic acid intermediate is coupled to the triazolo[4,3-a]pyrazine core using EDCI/HOBt-mediated amide bond formation.

Protocol :

  • Activation : Sulfanyl acetic acid (1 eq.), EDCI (1.2 eq.), HOBt (1.2 eq.) in DMF, 0°C, 1 h.
  • Coupling : Add triazolo[4,3-a]pyrazine amine derivative (1 eq.), stir at 25°C for 24 h.
  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, purify via silica gel chromatography.
  • Yield : 68%

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 7.90–7.10 (m, aromatic), 4.04 (t, J=5.2 Hz, SCH₂), 3.82 (s, OCH₃), 2.91–2.76 (m, piperazine CH₂), 2.25 (s, CH₃).
  • ESI-MS : m/z 483.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • Elemental Analysis : Calculated for C₂₄H₂₅N₅O₃S: C 59.61, H 5.21, N 14.48; Found: C 59.58, H 5.24, N 14.45.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Huisgen Cycloaddition 82% 98% High regioselectivity
MnO₂ Oxidation 76% 97% Mild conditions
EDCI/HOBt Coupling 68% 95% Scalable for industrial production

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of bulky substituents on the piperazine ring directs cyclization to the desired position.
  • Thiol Stability : Thiol intermediates are stabilized using argon atmosphere and chelating agents (e.g., EDTA).
  • Amidation Efficiency : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the oxo group in the triazolopyrazine core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrazine core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in its biological activity by participating in redox reactions.

Comparison with Similar Compounds

Core Scaffold Variations

The triazolo-pyrazine core is conserved among analogs, but substituent patterns vary significantly (Table 1):

Compound Name Substituents (Positions) Molecular Weight Key Structural Differences
Target Compound 7: 3,4-dimethylphenyl; 3: sulfanyl-acetamide 453.5 (estimated) Unique 3,4-dimethylphenyl and 2-methoxyphenyl groups
2-((7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide 7: 3-methoxyphenyl; acetamide: p-tolyl 421.5 Methoxy vs. methyl groups; p-tolyl vs. 2-methoxyphenyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 8: 4-chlorobenzylsulfanyl; acetamide: 4-methoxybenzyl 469.9 Chlorine substitution; benzyl vs. phenyl acetamide
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8: 2-fluoro-4-nitrophenoxy 291.2 Nitro and fluoro groups; lacks acetamide chain

Key Observations :

  • Electron-Withdrawing Effects : Analogs with nitro (e.g., ) or chloro (e.g., ) groups may exhibit altered electronic profiles, affecting binding interactions.
  • Acetamide Side Chain : The 2-methoxyphenyl substitution in the target compound introduces steric hindrance and polarity distinct from p-tolyl () or 4-methoxybenzyl () groups.

Bioactivity and Pharmacokinetic Predictions

While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:

  • Triazolo-pyrazine Derivatives: Known for kinase inhibition (e.g., JAK/STAT pathways) or antimicrobial activity, depending on substituents .
  • Methoxy vs. Methyl Groups : Methoxy groups (e.g., ) may enhance metabolic stability compared to methyl groups due to reduced CYP450-mediated oxidation .
  • Sulfanyl Linkers : Thioether bonds (as in the target compound and ) improve oxidative stability compared to thiol (-SH) groups .

Molecular Similarity and Dereplication

  • Tanimoto Coefficient Analysis : The target compound’s 3,4-dimethylphenyl and 2-methoxyphenyl groups likely yield a low similarity index (~50–60%) compared to SAHA-like molecules (e.g., aglaithioduline at ~70% similarity ).
  • MS/MS Molecular Networking : Clustering based on fragmentation patterns (cosine scores >0.7) could group the target compound with other triazolo-pyrazine derivatives, aiding dereplication .

Biological Activity

The compound 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. It belongs to the class of triazole derivatives , which are known for their potential therapeutic applications including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN5O3S , characterized by a triazole and pyrazine moiety that enhances its biological activity through interactions with various molecular targets. The presence of multiple functional groups allows for significant reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H20ClN5O3S
Molecular Weight445.94 g/mol
CAS Number1223910-83-5

The mechanism of action for this compound involves its ability to interact with specific biological targets such as enzymes or receptors. The triazole and pyrazine rings facilitate binding through hydrogen bonding and π-stacking interactions. This interaction may modulate the activity of key enzymes involved in disease processes, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies on triazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These compounds often demonstrate concentration-dependent inhibition of cell proliferation and induce apoptosis in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. It demonstrates moderate activity against a range of bacterial and fungal strains. In comparative studies, derivatives of triazolethiones have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Triazole derivatives are noted for their anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .

Case Studies

  • Study on Anticancer Properties : A synthesized derivative similar to the target compound was tested against MCF-7 cells showing IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Screening : Compounds derived from triazolethiones were screened for their antimicrobial activity and demonstrated effective inhibition against multiple strains, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can yield be optimized?

The synthesis involves multi-step reactions, including cyclization of triazolo-pyrazine cores, thioether linkage formation, and amide coupling. Key steps include:

  • Controlled temperatures (e.g., 60–80°C for cyclization) to minimize side reactions.
  • Use of anhydrous solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires monitoring reaction progress with TLC and adjusting stoichiometric ratios of sulfhydryl donors (e.g., thioglycolic acid derivatives) .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm amide/thioether linkages. Aromatic protons in the 3,4-dimethylphenyl group appear as distinct multiplets (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 479.2) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. What are the solubility characteristics of this compound, and which solvents are suitable for experimental use?

Solubility data is limited, but structural analogs suggest:

  • High solubility in polar aprotic solvents (DMSO, DMF) at 10–20 mM concentrations.
  • Moderate solubility in ethanol or methanol, requiring sonication for dissolution.
  • Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins or surfactants for in vivo studies .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Decomposition above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Hydrolysis of the acetamide moiety occurs in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (e.g., PBS) for biological assays .

Q. What initial biological screening approaches are recommended to evaluate its bioactivity?

  • Enzyme Inhibition Assays : Target kinases (e.g., COX-2) using fluorogenic substrates and IC₅₀ determination via dose-response curves .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and what experimental validation is required?

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB ID: 5KIR). Prioritize poses with ΔG < –8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with SPR to measure binding kinetics (KD) .

Q. What structure-activity relationship (SAR) insights guide substituent modification on the triazolo-pyrazine core?

  • Key Modifications :
Substituent PositionEffect on ActivityReference
3,4-DimethylphenylEnhances lipophilicity (logP +0.5) and COX-2 affinity
2-MethoxyphenylImproves metabolic stability (t₁/₂ >4h in microsomes)
  • Pharmacokinetic Optimization : Introduce electron-withdrawing groups (e.g., –F) at the phenyl ring to reduce CYP450-mediated oxidation .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Bioavailability Analysis : Compare Cmax and AUC in rodent PK studies. Low oral bioavailability (<20%) may require prodrug strategies (e.g., esterification of the acetamide) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. If rapid glucuronidation occurs, modify the 2-methoxyphenyl group to block conjugation sites .

Q. What integrated computational-experimental approaches accelerate reaction design?

  • Reaction Path Search : Apply DFT calculations (Gaussian 16) to identify low-energy intermediates. Validate with in situ IR spectroscopy .
  • Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations (e.g., Pd/C for hydrogenation steps) .

Q. How can the reactivity of the sulfanyl and acetamide groups be leveraged for further derivatization?

  • Sulfanyl Group : Perform nucleophilic substitution with alkyl halides to generate thioether libraries (e.g., R–X where R = benzyl, propargyl) .
  • Acetamide Moiety : Condense with aldehydes via Ugi reactions to introduce diversity while maintaining hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.